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Uridine Diphosphate-GlcNaz

Glycobiology Enzyme Kinetics Metabolic Engineering

Uridine Diphosphate-GlcNaz (UDP-GlcNAz) is the essential azido-modified donor substrate for O-GlcNAc transferase (OGT) and other glycosyltransferases. Unlike native UDP-GlcNAc, its N-azidoacetyl moiety provides a bioorthogonal handle for CuAAC-based detection, enrichment, and imaging of glycoconjugates. This enables non-radioactive OGT activity assays, metabolic labeling of O-GlcNAcylated proteins, and fluorescent visualization of bacterial peptidoglycan. Supplied as ≥95% pure disodium salt, it is the prerequisite for any click chemistry-based glycobiology workflow. Choose UDP-GlcNAz when your experimental design requires azide-tagged glycan products—standard UDP-GlcNAc cannot serve as a substitute.

Molecular Formula C15H21N5Na2O16P2
Molecular Weight 635.279
CAS No. 1355005-50-3
Cat. No. B583197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine Diphosphate-GlcNaz
CAS1355005-50-3
SynonymsUridine 5’-(trihydrogen diphosphate) P’-(2-azido-2-deoxy-α-D-glucopyranosyl) Ester Sodium Salt
Molecular FormulaC15H21N5Na2O16P2
Molecular Weight635.279
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+]
InChIInChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2/t5?,6-,8?,9-,10?,11?,12?,13-,14-;;/m1../s1
InChIKeyDOUDOKFJOZTLBN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine Diphosphate-GlcNaz (UDP-GlcNAz): A Bioorthogonal UDP-GlcNAc Analog for Glycosylation Research and Metabolic Labeling


Uridine Diphosphate-GlcNaz (UDP-GlcNAz; CAS 1355005-50-3) is a synthetic, azido-modified sugar nucleotide analog of the essential metabolite UDP-N-acetylglucosamine (UDP-GlcNAc) . It serves as a functionalized donor substrate for a range of glycosyltransferases, including O-GlcNAc transferase (OGT) [1], and is a critical tool in glycobiology for metabolic glycan labeling and bioorthogonal chemistry . The compound is typically provided as a disodium salt with high purity (≥95%) .

Why Natural UDP-GlcNAc Cannot Replace UDP-GlcNaz in Bioorthogonal and Glycan Engineering Workflows


The critical differentiation of UDP-GlcNaz lies in its N-azidoacetyl moiety, which acts as a unique bioorthogonal chemical handle [1]. While natural UDP-GlcNAc is the universal donor for N- and O-linked glycosylation, it lacks this functional group, rendering it inert to click chemistry-based detection, enrichment, and visualization strategies [2]. Substituting with UDP-GlcNAc in a metabolic labeling or in vitro glycosylation assay simply does not produce the azide-tagged glycoconjugates required for downstream analysis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation [3]. Therefore, UDP-GlcNaz is not an interchangeable reagent but a specialized tool for introducing a detectable chemical reporter into glycans.

Quantitative Differentiation of UDP-GlcNaz: Enzyme Kinetics, Metabolic Incorporation, and Substrate Selectivity


Enzyme Kinetics of the GlcNAc Salvage Pathway: Comparative Tolerance to Azido Modification

UDP-GlcNaz is generated intracellularly via the GlcNAc salvage pathway. A direct head-to-head kinetic comparison of three key enzymes in this pathway—GlcNAc kinase (GNK), phospho-N-acetylglucosamine mutase (AGM1), and UDP-GlcNAc pyrophosphorylase (AGX1)—reveals how the azido modification affects substrate processing . While the enzymes tolerate the unnatural sugar, they exhibit distinct changes in Km and Vmax compared to the native GlcNAc substrates.

Glycobiology Enzyme Kinetics Metabolic Engineering Nucleotide Sugar Metabolism

OGT Substrate Utilization: UDP-GlcNAz as a Competent but Non-Equivalent Donor

O-GlcNAc transferase (OGT) accepts UDP-GlcNAz as a donor substrate, enabling the installation of O-GlcNAz modifications on target proteins [1]. However, its utilization is less efficient than that of the natural donor, UDP-GlcNAc. A study using an engineered short OGT (sOGT) demonstrated that wild-type OGT has a limited capacity for UDP-GlcNAz. Through structure-guided mutagenesis, a mutant OGT (M130A) was found to increase the relative utilization of GlcNAz by 2.2-fold compared to wild-type sOGT [2].

O-GlcNAcylation Glycosyltransferase OGT Enzyme Engineering

Metabolic Incorporation into Bacterial Peptidoglycan: A Facile One-Step Synthesis Enables In Vivo Labeling

UDP-GlcNAz can be efficiently synthesized in a single enzymatic step using the glycosyltransferase OleD [1]. This method contrasts sharply with traditional multi-step chemical syntheses of nucleotide sugars. The resulting UDP-GlcNAz is then accepted as a substrate in vitro and in vivo, leading to the incorporation of GlcNAz into the bacterial peptidoglycan (PG) layer. In a PG synthesis assay, fluorescent GlcNAz-labeled Lipid II was incorporated into peptidoglycan by bifunctional class A penicillin-binding proteins [1].

Bacterial Cell Wall Peptidoglycan Metabolic Labeling Click Chemistry Antibiotic Research

O-GlcNAcase (OGA) Substrate Recognition: UDP-GlcNAz Shows Lower Km but Reduced Turnover

Beyond glycosyltransferases, the hydrolase O-GlcNAcase (OGA) also recognizes and processes the azido-modified sugar. A direct kinetic comparison using para-nitrophenyl (pNP) glycoside substrates reveals that OGA binds pNP-GlcNAz with a slightly higher affinity (lower Km) than its natural counterpart but turns it over at less than half the rate .

O-GlcNAcase Hydrolase Enzyme Kinetics Glycobiology

Stability Profile: UDP-GlcNAz is Slightly Less Stable than Native UDP-GlcNAc Under Specific Conditions

While UDP-GlcNAz is a robust tool, its azido modification introduces a degree of instability not seen with the native compound . Direct comparisons by vendors indicate that UDP-GlcNAz is slightly less stable than natural UDP-GlcNAc, particularly under high temperatures or strongly reducing environments, and is sensitive to light and moisture .

Compound Stability Storage Handling Nucleotide Sugar

Selective Inhibition of Heparan Sulfate Biosynthesis via UDP-GlcNAz Generation

UDP-GlcNAz can act as a selective metabolic inhibitor. When cells are treated with the cell-permeable precursor Ac₄GalNAz, it is metabolized to UDP-GlcNAz. This compound then targets and disrupts heparan sulfate (HS) biosynthesis, leading to defective chain elongation and decreased HS expression, while chondroitin sulfate biosynthesis remains unaffected [1].

Glycosaminoglycan Heparan Sulfate Metabolic Inhibition Cancer Biology

Optimal Scientific Applications for UDP-GlcNaz Based on Quantitative Performance Data


Metabolic Labeling of O-GlcNAcylated Proteins in Mammalian Cells

UDP-GlcNAz is the activated donor for OGT-mediated O-GlcNAcylation. Feeding cells with the cell-permeable precursor Ac₄GlcNAz leads to intracellular conversion to UDP-GlcNAz via the salvage pathway, as detailed by the enzyme kinetics in Section 3.1. This allows for the metabolic labeling of O-GlcNAc-modified proteins with an azide handle, enabling their subsequent detection, enrichment, and identification via click chemistry-based methods (e.g., CuAAC with biotin-alkyne or fluorescent alkynes) . Researchers should be aware that native OGT has a relatively low efficiency for UDP-GlcNAz (Section 3.2), and may consider using the M130A OGT mutant for enhanced labeling [1].

In Vivo and In Vitro Fluorescent Labeling of Bacterial Peptidoglycan

The one-step enzymatic synthesis of UDP-GlcNAz using OleD (Section 3.3) provides a straightforward route to this valuable probe. It is then readily incorporated into the peptidoglycan precursor Lipid II in vitro and, when fed to bacteria as GlcNAz-CNP, is integrated into the cell wall. Subsequent click chemistry with a fluorophore allows for specific visualization of peptidoglycan synthesis and architecture in both purified systems and live bacteria [2]. This application is highly relevant for studying the mechanism of action of cell wall-targeting antibiotics.

High-Throughput Screening for OGT Inhibitors and Activity Assays

The azide functionality of UDP-GlcNAz is the cornerstone of non-radioactive, high-throughput OGT assays. As described in a Ni-NTA plate format, OGT transfers GlcNAz onto an immobilized substrate, and the extent of modification is quantified using click chemistry with a fluorescent or biotinylated reporter . This method, which directly leverages the quantitative substrate properties of UDP-GlcNAz, is scalable and avoids the use of hazardous radioactive [³H]- or [¹⁴C]-UDP-GlcNAc, making it ideal for drug discovery screening campaigns.

Selective Dissection of Heparan Sulfate Biology

Researchers investigating the specific functions of heparan sulfate (HS) in cellular processes can utilize the metabolic conversion of Ac₄GalNAz to UDP-GlcNAz to selectively inhibit HS biosynthesis without affecting the closely related chondroitin sulfate pathway (Section 3.6) [3]. This approach provides a chemical alternative to genetic knockouts of HS biosynthetic enzymes, allowing for acute and tunable perturbation of HS-dependent signaling pathways in a variety of cell types.

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